molecular formula C15H17N3O4 B2432006 ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate CAS No. 338963-04-5

ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate

Cat. No.: B2432006
CAS No.: 338963-04-5
M. Wt: 303.318
InChI Key: IFMWOPLJLHHTTJ-FMIVXFBMSA-N
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Description

Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hydroxy-phenylethyl group, and a carbamate group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(21)18-14(20)12(8-16)9-17-13(10-19)11-6-4-3-5-7-11/h3-7,9,13,17,19H,2,10H2,1H3,(H,18,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWOPLJLHHTTJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC(CO)C1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC(CO)C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an appropriate aldehyde in the presence of a base such as sodium ethoxide . The reaction is carried out in ethanol at reflux temperature or at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H17N3O4C_{15}H_{17}N_{3}O_{4} and a molecular weight of 303.32 g/mol. The compound features a carbamate functional group, a cyano group, and an aromatic hydroxyl moiety, which contribute to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

Ethyl N E 2 cyano 3 2 hydroxy 1 phenylethyl amino prop 2 enoyl carbamate\text{Ethyl N E 2 cyano 3 2 hydroxy 1 phenylethyl amino prop 2 enoyl carbamate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the carbamate from the corresponding amine and isocyanate derivatives. The reaction conditions often include solvents such as DMF or ethanol and require careful temperature control to optimize yield and purity.

Inhibition Studies

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly as enzyme inhibitors. For instance, research has shown that related carbamates can act as potent inhibitors of urease enzymes, which are crucial in various physiological processes.

Compound Target Enzyme IC50 (µM)
Ethyl Carbamate Derivative AUrease (Jack Bean)0.52
Ethyl Carbamate Derivative BUrease (Jack Bean)0.46

These findings suggest that this compound may also possess similar inhibitory properties.

Antioxidant Activity

Additionally, compounds with structural similarities have been evaluated for their antioxidant properties. The presence of the phenolic hydroxyl group is believed to enhance radical scavenging activity, making it a candidate for further studies in oxidative stress-related conditions.

Case Studies

Several case studies have documented the biological evaluation of carbamate derivatives:

  • Urease Inhibition : A study focused on the synthesis and biological evaluation of Schiff base transition metal complexes derived from similar structures demonstrated strong urease inhibition.
    • Findings : The copper(II) complex showed notable activity with an IC50 value of 0.46 µM against jack bean urease, indicating that modifications in the structure could enhance activity significantly .
  • Antioxidant Evaluation : Another study assessed the antioxidant potential of phenolic carbamates and found that derivatives exhibited considerable free radical scavenging activity, contributing to their therapeutic potential in treating oxidative stress-related diseases .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.
  • In Vivo Evaluations : Conducting animal studies to assess efficacy and safety profiles.
  • Structural Modifications : Exploring analogs to improve potency and selectivity for specific biological targets.

Q & A

Basic: What synthetic strategies are recommended for ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the α,β-unsaturated carbonyl core. Key steps include:

  • Cyanocinnamate Intermediate: Reacting cyanoacetate derivatives with aldehydes via Knoevenagel condensation to form the enoyl backbone .
  • Amination: Introducing the 2-hydroxy-1-phenylethylamine group under controlled pH (7–9) to avoid side reactions .
  • Carbamate Protection: Using ethyl chloroformate or similar reagents to protect the amine, ensuring anhydrous conditions to prevent hydrolysis .

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (amination step)Minimizes epimerization
SolventDMF or THFEnhances solubility of intermediates
CatalystsTriethylamine (base)Accelerates carbamate formation

Reference Studies: Controlled copolymerization protocols () and indole derivative syntheses () provide analogous optimization frameworks.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks. Monoclinic systems (space group C2/c) are typical, with unit cell parameters a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, β = 96.248° .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., cyano, carbamate, enoyl groups). Aromatic protons appear δ 7.2–7.8 ppm; carbamate carbonyls resonate at δ 155–160 ppm .
    • 2D NMR (COSY, HSQC): Confirms connectivity in the presence of overlapping signals .
  • IR Spectroscopy: Identifies functional groups (C≡N stretch: ~2200 cm⁻¹; carbamate C=O: ~1700 cm⁻¹) .

Data Cross-Validation: Discrepancies between solution (NMR) and solid-state (X-ray) data can arise from conformational flexibility; molecular dynamics simulations may reconcile these .

Basic: How can researchers assess the stability of the carbamate group under varying experimental conditions?

Methodological Answer:

  • Hydrolytic Stability:
    • pH-Dependent Studies: Monitor degradation via HPLC at pH 2–12. Carbamates are labile in acidic/basic conditions, with optimal stability at pH 6–8 .
    • Kinetic Analysis: Calculate half-life (t₁/₂) using Arrhenius plots under accelerated thermal stress (40–60°C) .
  • Oxidative Stability: Expose to H₂O₂ or radical initiators (AIBN) to simulate oxidative environments. LC-MS identifies degradation products (e.g., urea derivatives) .

Reference: Ethyl carbamate stability assays ( ) and polycarbamate degradation studies () offer validated protocols.

Advanced: How can computational methods predict the reactivity of the α,β-unsaturated carbonyl system in this compound?

Methodological Answer:

  • DFT Calculations: Model electron density maps to identify electrophilic sites (e.g., β-carbon of the enoyl group). B3LYP/6-31G(d) is suitable for predicting Michael addition sites .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability .
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) by aligning the enoyl moiety with active-site nucleophiles .

Case Study: Analogous acrylate derivatives () showed computational reactivity trends correlating with experimental kinetic data.

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect rotameric equilibria or tautomerism that X-ray might not capture .
  • Paramagnetic Relaxation Agents: Add shift reagents (e.g., Eu(fod)₃) to simplify overcrowded NMR regions .
  • Complementary Techniques: Pair solid-state NMR with X-ray to reconcile differences in bond angles/geometry .

Example: In , crystallographic data confirmed the Z-configuration of a similar enoate, whereas NMR suggested dynamic disorder.

Advanced: How can researchers investigate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace phenyl with heteroaromatic groups) and test inhibitory activity against enzymes (e.g., kinases) .
  • Biological Assays:
    • Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates .
    • Cellular Uptake: Use fluorescently tagged derivatives and confocal microscopy .
  • SAR Table:
DerivativeSubstituent ModificationIC₅₀ (μM)Log P
Parent CompoundNone5.22.67
Cyano → NO₂Increased electrophilicity3.82.91
Phenyl → PyridylEnhanced solubility7.11.98

Reference: Anti-cancer indole derivatives () and carbamate SAR studies () guide these approaches.

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